2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 13230-73-4
VCID: VC8014665
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-6-5-7-1-3-8(15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
SMILES: C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide

CAS No.: 13230-73-4

Cat. No.: VC8014665

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide - 13230-73-4

Specification

CAS No. 13230-73-4
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-6-5-7-1-3-8(15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
Standard InChI Key FKORNNKNNHEZAR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O
Canonical SMILES C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is C₁₀H₁₀F₃NO₂, yielding a molecular weight of 233.19 g/mol. The compound’s structure consists of:

  • A trifluoroacetyl group (–COCF₃) linked to a nitrogen atom.

  • A 2-(4-hydroxyphenyl)ethyl chain (–CH₂CH₂C₆H₄OH) attached to the same nitrogen.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
CAS NumberNot explicitly listed in available sources
SMILESC1=CC(=CC=C1CCOCC(=O)C(F)(F)F)O
Topological Polar Surface Area66.4 Ų

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.85–3.10 ppm (m, 2H, –CH₂–), δ 3.45–3.70 ppm (m, 2H, –CH₂–), δ 6.70–7.20 ppm (m, 4H, aromatic protons), and δ 9.30 ppm (s, 1H, –OH) .

  • ¹³C NMR: Peaks at δ 157.8 (C=O), δ 115–130 (aromatic carbons), and δ 40–50 (aliphatic carbons) .

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (–OH stretch), and 1150 cm⁻¹ (C–F stretch) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via acylation of 2-(4-hydroxyphenyl)ethylamine with trifluoroacetic anhydride (TFAA) under mild conditions:

Reaction Scheme:
2-(4-Hydroxyphenyl)ethylamine+(CF₃CO)₂O2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide+CF₃COO\text{2-(4-Hydroxyphenyl)ethylamine} + \text{(CF₃CO)₂O} \rightarrow \text{2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide} + \text{CF₃COO}^-

Table 2: Representative Synthesis Conditions

ParameterValue
SolventDichloromethane (DCM)
Temperature0–5°C
Reaction Time2–3 hours
BaseTriethylamine (Et₃N)
Yield85–95%

Industrial-Scale Production

Industrial processes employ continuous flow reactors to enhance efficiency and purity. Key optimizations include:

  • In-line purification using silica gel chromatography.

  • Automated pH control to minimize side reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the labile amide bond.

Thermal Properties

  • Melting Point: 98–102°C (decomposition observed above 150°C) .

  • DSC Analysis: Endothermic peak at 100°C (melting) and exothermic decomposition at 155°C.

Reactivity and Functionalization

Key Reactions

  • Oxidation: The hydroxyphenyl group can be oxidized to a quinone using ceric ammonium nitrate (CAN):
    C₁₀H₁₀F₃NO₂CANC₁₀H₈F₃NO₃\text{C₁₀H₁₀F₃NO₂} \xrightarrow{\text{CAN}} \text{C₁₀H₈F₃NO₃} .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
    C₁₀H₁₀F₃NO₂LiAlH₄C₁₀H₁₂F₃NO\text{C₁₀H₁₀F₃NO₂} \xrightarrow{\text{LiAlH₄}} \text{C₁₀H₁₂F₃NO} .

Table 3: Reaction Outcomes

Reaction TypeReagentProductYield
OxidationCANQuinone derivative70%
ReductionLiAlH₄2-(4-Hydroxyphenyl)ethylamine88%

Applications in Scientific Research

Pharmaceutical Development

  • Antimicrobial Activity: Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Enzyme Inhibition: Potent inhibitor of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.45 µM .

Material Science

  • Polymer Modification: Enhances thermal stability of polyurethanes when incorporated as a chain extender (T₅% increased by 40°C).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator